molecular formula C10H7Cl3O B13606568 2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one

2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one

Cat. No.: B13606568
M. Wt: 249.5 g/mol
InChI Key: CNAORYVJXVGZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H7Cl3O It is a cyclobutanone derivative characterized by the presence of two chlorine atoms at the 2-position and a 4-chlorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one typically involves the cycloaddition reaction of appropriate precursors. One common method is the [2+2] cycloaddition of dichloroketene with 4-chlorostyrene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the cycloaddition process, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-3-phenylcyclobutanone: Similar in structure but lacks the 4-chlorophenyl group.

    2,2-Dichloro-3-(2-fluorophenyl)cyclobutan-1-one: Contains a fluorine atom instead of a chlorine atom at the 4-position.

Uniqueness

2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one is unique due to the presence of both chlorine atoms and the 4-chlorophenyl group. This combination of substituents imparts distinct reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

Molecular Formula

C10H7Cl3O

Molecular Weight

249.5 g/mol

IUPAC Name

2,2-dichloro-3-(4-chlorophenyl)cyclobutan-1-one

InChI

InChI=1S/C10H7Cl3O/c11-7-3-1-6(2-4-7)8-5-9(14)10(8,12)13/h1-4,8H,5H2

InChI Key

CNAORYVJXVGZQW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1=O)(Cl)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.